Cas no 949902-65-2 (N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide)
N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide
- 949902-65-2
- endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- endo-tert-Butyl3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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- Inchi: 1S/C19H26N2O3/c1-19(2,3)24-18(23)21-15-7-8-16(21)11-14(10-15)12-5-4-6-13(9-12)17(20)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3,(H2,20,22)/t14?,15-,16+
- InChI Key: COJMQGKFWQNWNB-MQVJKMGUSA-N
- SMILES: O(C(C)(C)C)C(N1[C@H]2CC[C@@H]1CC(C1C=CC=C(C(N)=O)C=1)C2)=O
Computed Properties
- Exact Mass: 330.19434270Da
- Monoisotopic Mass: 330.19434270Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 72.6Ų
N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM375160-1g |
tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
949902-65-2 | 95%+ | 1g |
$522 | 2023-01-01 | |
| Alichem | A019144325-250mg |
N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide |
949902-65-2 | 97% | 250mg |
$203.94 | 2023-08-31 | |
| Alichem | A019144325-1g |
N-boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide |
949902-65-2 | 97% | 1g |
$504.90 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610308-1g |
Tert-butyl (3-(8-azabicyclo[3.2.1]Octan-3-yl)benzoyl)carbamate |
949902-65-2 | 98% | 1g |
¥6840.00 | 2024-04-24 | |
| Ambeed | A675117-1g |
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
949902-65-2 | 97% | 1g |
$470.0 | 2025-04-14 | |
| Crysdot LLC | CD11005471-1g |
endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
949902-65-2 | 97% | 1g |
$465 | 2024-07-19 |
N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide Suppliers
N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide
N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide (CAS No. 949902-65-2): An Overview
N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide (CAS No. 949902-65-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of aza-bicyclo compounds, which are known for their ability to modulate various biological targets, including receptors, enzymes, and ion channels.
The N-Boc (tert-butyloxycarbonyl) protecting group in N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide is a crucial feature that provides stability and facilitates synthetic manipulations. The Boc group can be readily removed under acidic conditions, allowing for the generation of the free amine, which can then be further functionalized or conjugated to other molecules. This property makes N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide an attractive intermediate in the synthesis of complex bioactive molecules.
Recent studies have highlighted the potential of N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide in the development of novel therapeutics for various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against G protein-coupled receptors (GPCRs), which are key targets in the treatment of neurological disorders, cardiovascular diseases, and metabolic syndromes.
In another study, researchers at the University of California, San Francisco, investigated the role of N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide in modulating ion channels involved in pain signaling pathways. The results showed that this compound effectively inhibited the activation of transient receptor potential (TRP) channels, suggesting its potential as a lead compound for developing new analgesic drugs.
The structural flexibility and chemical stability of N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide also make it an excellent candidate for high-throughput screening (HTS) campaigns aimed at identifying novel drug leads. HTS involves testing large libraries of compounds against specific biological targets to identify those with desirable pharmacological properties. The ability to rapidly synthesize and modify derivatives of N-Boc-3-(8-aza-bicyclo[3.2.1]octan-yl)benzamide allows researchers to explore a wide range of chemical space and optimize lead compounds for improved potency and selectivity.
Beyond its therapeutic applications, N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide has also been studied for its use in chemical biology research. Its ability to selectively bind to specific protein targets makes it a valuable tool for probing protein function and interactions in cellular systems. For example, a study published in Chemical Biology & Drug Design utilized this compound as a probe to investigate the role of specific GPCRs in cellular signaling pathways, providing insights into their physiological functions and potential as therapeutic targets.
The synthesis of N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide typically involves several steps, including the formation of the aza-bicyclo core and the attachment of the benzamide moiety. Recent advances in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic and industrial research.
In conclusion, N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide (CAS No. 949902-65-2) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits and utility as a chemical biology tool, make it an important molecule for ongoing scientific investigations.
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